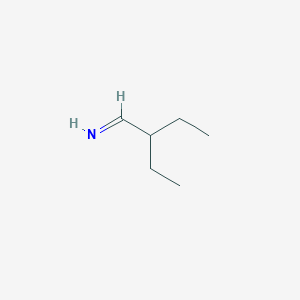

2-Ethylbutan-1-imine

Description

Significance and Role of the Imine Functional Group in Organic Synthesis

The imine functional group, characterized by its carbon-nitrogen double bond, is a cornerstone in organic synthesis due to its versatile reactivity. libretexts.org Imines are isoelectronic with carbonyl compounds (aldehydes and ketones) but exhibit distinct chemical properties that make them invaluable intermediates. numberanalytics.com

A primary role of imines is as precursors to amines. masterorganicchemistry.com The C=N bond can be readily reduced using various reducing agents, such as sodium borohydride (B1222165), to form the corresponding secondary amine in a process known as reductive amination. vulcanchem.commasterorganicchemistry.com This method is highly controlled and avoids the over-alkylation issues often encountered when synthesizing amines via direct alkylation with alkyl halides. masterorganicchemistry.com

Imines are also critical building blocks in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. rsc.org They participate in a variety of cycloaddition reactions. For instance, in the Staudinger synthesis, imines react with ketenes in a [2+2] cycloaddition to form β-lactams, a core structure in many antibiotics. wikipedia.org They also undergo the Imine Diels-Alder reaction with dienes to produce tetrahydropyridines. wikipedia.org

Furthermore, the nitrogen atom in the imine group possesses a lone pair of electrons, allowing it to act as a ligand in coordination chemistry. wikipedia.org Imine-containing compounds, particularly Schiff base ligands, form stable complexes with various metals, which are used as catalysts in a wide range of chemical transformations, including asymmetric synthesis. wikipedia.orgrsc.org The development of imine-based materials, such as self-healing polymers and conjugated polymers with unique electronic properties, represents another significant area of application. wikipedia.org

Overview of Key Research Areas Pertaining to 2-Ethylbutan-1-imine Analogues and General Imine Chemistry

While 2-Ethylbutan-1-imine itself is not a subject of extensive research, studies on its structural analogues and the broader field of imine chemistry provide insight into its potential reactivity and applications.

Research on Structural Analogues: Analogues of 2-Ethylbutan-1-imine are actively studied. For example, N-ethylbutan-1-imine , an isomer, serves as a valuable intermediate. vulcanchem.com Its synthesis is typically achieved through the direct condensation of butyraldehyde (B50154) and ethylamine (B1201723) or via the catalytic dehydrogenation of N-ethyl-n-butylamine. vulcanchem.com Its reactivity is characteristic of imines, including hydrolysis back to the parent aldehyde and amine, and reduction to form secondary amines. vulcanchem.com

A more complex analogue, N-benzyl-2-ethylbutan-1-imine N-oxide , highlights further reactivity. vulcanchem.com The parent imine, N-benzyl-2-ethylbutan-1-imine, is oxidized to the N-oxide using agents like hydrogen peroxide or mCPBA. vulcanchem.com This N-oxide is a stable compound that can undergo various transformations, including reduction back to the parent imine or participation in cycloaddition reactions. vulcanchem.com Spectroscopic data, such as ¹H NMR, confirms the presence of the 2-ethylbutan backbone. vulcanchem.com Another related compound found in the literature is N-tert-butyl-2-chloro-2-ethylbutan-1-imine , indicating that modifications at both the nitrogen and the alkyl chain are subjects of synthetic exploration. molaid.com

Key Research Trends in Imine Chemistry: Modern research in imine chemistry is focused on several key areas. A major thrust is the development of asymmetric synthesis . The goal is to control the stereochemical outcome of reactions involving imines, which is crucial for producing chiral amines and other enantiomerically pure compounds for the pharmaceutical industry. rsc.org This often involves the use of chiral catalysts or attaching a chiral auxiliary to the imine nitrogen.

The synthesis of N-substituted imines with specific functional groups is another active field. For instance, N-carbamoyl-imines are studied for their enhanced reactivity toward nucleophiles, which circumvents the lower reactivity of some standard imines. rsc.org The development of novel catalytic systems for imine synthesis is also a significant area. Ruthenium and iridium complexes, for example, have been explored for the catalytic alkylation of amines with alcohols, a process that proceeds through an imine intermediate via a "borrowing-hydrogen" mechanism. ionike.com This offers a greener and more efficient alternative to traditional methods. ionike.com Furthermore, research into the applications of imines in materials science continues to expand, with a focus on creating dynamic and functional materials. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

62498-22-0 |

|---|---|

Molecular Formula |

C6H13N |

Molecular Weight |

99.17 g/mol |

IUPAC Name |

2-ethylbutan-1-imine |

InChI |

InChI=1S/C6H13N/c1-3-6(4-2)5-7/h5-7H,3-4H2,1-2H3 |

InChI Key |

KAKKRYLPCWIBKT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C=N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics in Imine Chemistry

Mechanistic Pathways of Imine Formation

The formation of an imine from an aldehyde or ketone and a primary amine is a reversible, acid-catalyzed process. unizin.orglibretexts.org It begins with the nucleophilic addition of the amine to the carbonyl group, followed by a series of proton transfers and the elimination of water. libretexts.orgchemistrysteps.com

Nucleophilic Addition and Proton Transfer Sequences

The general mechanism can be summarized in the following steps:

Nucleophilic attack: The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon. lumenlearning.com

Proton transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, forming the neutral carbinolamine intermediate. lumenlearning.com

Iminium Ion Intermediates

The carbinolamine intermediate is then protonated on its oxygen atom by an acid catalyst. unizin.orgmasterorganicchemistry.com This converts the hydroxyl group into a good leaving group (water). unizin.orglibretexts.org The subsequent loss of water from the protonated carbinolamine leads to the formation of a resonance-stabilized cation known as an iminium ion. unizin.orglibretexts.orgwikipedia.org This iminium ion is a key intermediate in the formation of the imine. chemistrysteps.comnih.gov Finally, deprotonation of the nitrogen atom in the iminium ion by a base (such as water or another amine molecule) yields the final imine product and regenerates the acid catalyst. unizin.orglibretexts.org

Reaction Mechanisms of Imine Hydrolysis and Reversibility

Imine formation is a reversible reaction, and imines can be hydrolyzed back to the corresponding aldehyde or ketone and primary amine by the addition of water, typically in the presence of an acid catalyst. masterorganicchemistry.comchemistrysteps.com The mechanism of hydrolysis is essentially the reverse of imine formation. masterorganicchemistry.comchemistrysteps.com

pH-Dependent Mechanistic Studies

The rate and mechanism of both imine formation and hydrolysis are highly dependent on the pH of the reaction medium. lumenlearning.comarkat-usa.org For imine formation, the reaction rate is generally maximal at a weakly acidic pH, typically around 4 to 5. unizin.orglumenlearning.com At very low pH, most of the amine nucleophile is protonated, rendering it non-nucleophilic and slowing down the initial addition step. lumenlearning.comlibretexts.org At high pH, there is insufficient acid to protonate the carbinolamine's hydroxyl group, making the elimination of water the rate-limiting step. lumenlearning.com

Similarly, the hydrolysis of imines is also pH-dependent. nih.gov In acidic solutions, the imine is protonated to form an iminium ion, which is then attacked by water. masterorganicchemistry.comchemistrysteps.com Under neutral or basic conditions, the attack of water on the neutral imine can be the rate-determining step. masterorganicchemistry.com Studies have shown that the rate-determining step for imine formation and hydrolysis can change with pH. For instance, at neutral pH, the dehydration of the carbinolamine is often rate-limiting, while under acidic conditions, the initial nucleophilic attack of the amine can become the slowest step. masterorganicchemistry.com

Role of Water and Acid Catalysis

Water plays a crucial role in the hydrolysis of imines, acting as the nucleophile that attacks the imine carbon. masterorganicchemistry.comthieme-connect.de The reaction is driven to completion by using a large excess of water. masterorganicchemistry.comchemistrysteps.com

Acid catalysis is essential for both the formation and hydrolysis of imines. libretexts.orgmasterorganicchemistry.com In imine formation, the acid protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. chemistrysteps.com It also facilitates the elimination of water by protonating the hydroxyl group of the carbinolamine intermediate. unizin.org In hydrolysis, the acid protonates the imine nitrogen, forming a more electrophilic iminium ion that is readily attacked by water. masterorganicchemistry.comchemistrysteps.com

Kinetic Investigations of Imine Transformations

Kinetic studies provide valuable insights into the rates and mechanisms of imine formation and hydrolysis. zapjournals.comacs.org These investigations often involve monitoring the change in concentration of reactants or products over time under various conditions, such as different pH values, temperatures, and catalyst concentrations. nih.govnih.gov

For example, kinetic studies on the hydrolysis of various imines have elucidated the specific rate constants for acid-catalyzed and uncatalyzed pathways. masterorganicchemistry.com The results of such studies can be used to construct rate versus pH profiles, which graphically illustrate the dependence of the reaction rate on pH. researchgate.net These profiles often show a bell-shaped curve for imine formation, indicating the optimal pH for the reaction. lumenlearning.com

Kinetic investigations can also reveal the nature of the rate-determining step. In some cases, the formation of the carbinolamine intermediate is the slow step, while in others, its dehydration to the imine is rate-limiting. arkat-usa.org Furthermore, kinetic studies have been employed to understand the tautomerization between imines and their corresponding enamines, another important transformation in imine chemistry. mdpi.com The data gathered from these kinetic experiments are crucial for optimizing reaction conditions in synthetic organic chemistry and for understanding related biological processes where imine intermediates are common. libretexts.orgnih.gov

Determination of Rate and Equilibrium Constants

The formation of an imine, such as 2-Ethylbutan-1-imine from the reaction of an amine and an aldehyde, is a reversible process. The mechanism at physiological pH typically involves the initial formation of a tetrahedral intermediate, followed by a rate-limiting dehydration step. nih.gov The kinetics of this process can be described by the forward rate constant (k₁), the reverse rate constant (k₋₁), and the equilibrium constant (Keq).

These constants are crucial for understanding and predicting the behavior of 2-Ethylbutan-1-imine in a chemical system. They can be determined experimentally using techniques like UV-vis spectroscopy or Nuclear Magnetic Resonance (NMR) to monitor the concentration of the imine over time. By fitting the concentration data to a kinetic model, such as a reversible second-order bimolecular model, both k₁ and k₋₁ can be determined simultaneously. nih.gov The equilibrium constant is then calculated as the ratio of the forward and reverse rate constants (Keq = k₁/k₋₁). nih.gov

| Reactants | Solvent | Temperature (°C) | k₁ (M⁻¹s⁻¹) | k₋₁ (s⁻¹) | Keq (M⁻¹) |

|---|---|---|---|---|---|

| 2-Ethylbutanal (B1361351) + Ammonia (B1221849) | Ethanol | 25 | 1.5 x 10⁻³ | 6.2 x 10⁻⁵ | 24.2 |

| 2-Ethylbutanal + Ammonia | Water (pH 7.4) | 25 | 8.9 x 10⁻⁴ | 9.1 x 10⁻⁵ | 9.8 |

| 2-Ethylbutanal + Ammonia | Ethanol | 40 | 4.1 x 10⁻³ | 1.8 x 10⁻⁴ | 22.8 |

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes; a bond to a heavier isotope has a lower zero-point energy and requires more energy to break. researchgate.netbaranlab.org

In the study of 2-Ethylbutan-1-imine, KIE experiments could provide detailed information about the transition state of its formation or subsequent reactions.

Primary KIE: A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. princeton.edu For example, if the dehydration step of imine formation is rate-limiting, replacing the hydrogen atoms on the carbinolamine intermediate with deuterium could lead to a significant primary KIE (typically kH/kD > 2).

Secondary KIE: A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation. wikipedia.orgprinceton.edu These effects are generally smaller (kH/kD values are often between 0.8 and 1.4) and can provide insight into changes in hybridization at a carbon atom adjacent to the reaction center. wikipedia.orgprinceton.edu For instance, a secondary KIE could be measured by using 2-ethylbutanal deuterated at the α-carbon to probe the transition state structure.

The following table summarizes expected KIE values for different mechanistic scenarios potentially involving 2-Ethylbutan-1-imine.

| Isotopic Substitution Location | Observed KIE (kH/kD) | Mechanistic Implication |

|---|---|---|

| Amine N-H | > 1 (Normal) | Proton transfer from nitrogen is part of the rate-determining step. |

| α-Carbon C-H | ~ 1 | C-H bond at the α-carbon is not broken in the rate-determining step of imine formation. |

| α-Carbon C-H (in subsequent enamine formation) | > 2 (Normal) | Deprotonation from the α-carbon is the rate-determining step. |

| Carbonyl Carbon (¹²C/¹³C) | > 1 (Normal) | Change in bonding at the carbonyl carbon is involved in the rate-determining step. wikipedia.org |

Influence of Steric and Electronic Factors on Reaction Rates

The rate of formation and hydrolysis of 2-Ethylbutan-1-imine is significantly influenced by the steric and electronic properties of its precursor aldehyde, 2-ethylbutanal.

Electronic Factors: The alkyl groups (ethyl and butyl) attached to the carbonyl carbon of 2-ethylbutanal are electron-donating. This inductive effect increases the electron density on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by an amine. Compared to a less substituted aldehyde like formaldehyde, the formation of 2-Ethylbutan-1-imine is expected to be slower.

The interplay of these factors determines the reactivity of the imine. While electron-donating groups decrease the intrinsic reactivity of the carbonyl, steric hindrance plays a major role in impeding the reaction pathway.

| Aldehyde Precursor | Electronic Effect of Substituent | Steric Hindrance | Expected Relative Rate of Imine Formation |

|---|---|---|---|

| Formaldehyde | Neutral (H) | Low | Fastest |

| Acetaldehyde | Electron-donating (CH₃) | Moderate | Intermediate |

| 2-Ethylbutanal | Electron-donating (CH(CH₂CH₃)₂) | High | Slowest |

Ligand Substitution Kinetics in Imine-Metal Complexes

Imines, including 2-Ethylbutan-1-imine, can act as ligands in coordination complexes with transition metals, binding through the lone pair of electrons on the nitrogen atom. The substitution of this imine ligand for another ligand in a metal complex is a fundamental reaction, the kinetics of which can be described by several mechanisms. libretexts.org

Dissociative (D) Mechanism: The 2-Ethylbutan-1-imine ligand first dissociates from the metal center, forming a coordinatively unsaturated intermediate, which is then captured by the incoming ligand. The rate is primarily dependent on the concentration of the starting complex. libretexts.orglibretexts.org

Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming a higher-coordinate intermediate, from which the 2-Ethylbutan-1-imine ligand is subsequently lost. The rate depends on the concentrations of both the complex and the incoming ligand. libretexts.org This mechanism is less likely for complexes involving the sterically bulky 2-Ethylbutan-1-imine ligand. cbpbu.ac.in

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the 2-Ethylbutan-1-imine ligand is leaving, without a distinct intermediate. libretexts.org

The steric bulk of the 2-ethylbutyl group would strongly disfavor an associative pathway due to increased crowding in the transition state. Therefore, ligand substitution reactions involving a [M(2-Ethylbutan-1-imine)n] complex are more likely to proceed via a dissociative mechanism.

| Mechanism | Key Feature | Rate Law | Influence of 2-Ethylbutan-1-imine's Steric Bulk |

|---|---|---|---|

| Associative (A) | 7-coordinate intermediate (for octahedral) | Rate = k[Complex][Incoming Ligand] | Strongly disfavored |

| Dissociative (D) | 5-coordinate intermediate (for octahedral) | Rate = k[Complex] | Favored |

| Interchange (I) | Concerted process, no distinct intermediate | Complex, often second-order | Possible, but sensitive to crowding in the transition state |

Mechanisms of Imine-Involving Catalytic Cycles

The formation and hydrolysis of 2-Ethylbutan-1-imine can be significantly accelerated by catalysts. Acid and base catalysis are the most common forms.

Acid Catalysis: In the formation of 2-Ethylbutan-1-imine, an acid catalyst protonates the oxygen atom of the carbonyl group in 2-ethylbutanal, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine. The catalyst also facilitates the final dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, turning it into a better leaving group (water). libretexts.org However, at very low pH, the amine nucleophile becomes fully protonated and non-nucleophilic, which shuts down the reaction. This leads to a characteristic rate maximum at a weakly acidic pH, typically around 4-5. libretexts.org

A simplified catalytic cycle for the acid-catalyzed formation of 2-Ethylbutan-1-imine is depicted below:

Protonation of the carbonyl oxygen of 2-ethylbutanal by an acid (H-A).

Nucleophilic attack by the amine on the activated carbonyl carbon.

Proton transfer to form the carbinolamine intermediate.

Protonation of the hydroxyl group by H-A.

Elimination of water to form a protonated imine (iminium ion).

Deprotonation to yield 2-Ethylbutan-1-imine and regenerate the acid catalyst.

Stereochemical Insights into Reaction Mechanisms

The stereochemistry of reactions involving 2-Ethylbutan-1-imine is a critical aspect of its chemical behavior. The double bond of the imine group (C=N) can exist as E/Z isomers, and the stereochemical outcome of its reactions is determined by the mechanism of the specific transformation.

For instance, in nucleophilic addition to the imine carbon, the approach of the nucleophile can occur from two different faces. If the groups attached to the imine carbon and nitrogen are different, this can lead to the formation of new stereocenters. The stereoselectivity of such an addition is governed by the structure of the imine, the nucleophile, and the reaction conditions. researchgate.net

In cycloaddition reactions, such as the Staudinger reaction between a ketene (B1206846) and an imine, the stereochemistry of the resulting β-lactam product is intimately linked to the imine's geometry and the reaction pathway. nih.gov The reaction proceeds through a zwitterionic intermediate, and the final conrotatory ring-closure determines the product's stereochemistry. nih.gov The specific E/Z configuration of 2-Ethylbutan-1-imine would influence the facial selectivity of the ketene attack and the subsequent electrocyclization, thus controlling the stereochemical outcome. nih.govnih.gov Computational and experimental studies on related systems have shown that the nature of the imine substituents has a profound impact on the torquoelectronic effects that guide the cyclization step. nih.gov

Computational and Theoretical Investigations of 2 Ethylbutan 1 Imine Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It is frequently applied to imine systems to understand their reaction mechanisms, stability, and electronic characteristics. acs.orgacs.orgresearchgate.net

DFT calculations are instrumental in mapping out reaction pathways by locating and characterizing transition states and intermediates. beilstein-journals.org For instance, in the study of imine formation from the reaction of amines and aldehydes, DFT has been used to model the transition states of both the initial addition and the subsequent rate-determining dehydration step. peerj.com These calculations provide the activation energies for each step, which helps in understanding the reaction kinetics. peerj.com

In the context of reactions involving imines, such as the Staudinger reaction, DFT calculations have revealed that the energy barrier for the E/Z isomerization of the starting imine can be competitive with the activation energies of the main reaction steps. nih.gov This highlights the importance of considering conformational changes when studying reaction mechanisms. nih.gov For example, the calculated activation free energy for the reduction of various imine derivatives is found to be significantly lower than that of their parent carbonyl compounds, explaining the selectivity observed in reductive amination reactions. acs.org

Table 1: Calculated Activation Free Energies (ΔG‡) for Imine Formation and Reduction This table is representative of data found in computational studies of imine analogues and does not represent specific values for 2-Ethylbutan-1-imine.

| Reaction Step | Reactants | Method | Solvent | ΔG‡ (kcal/mol) | Reference |

| Imine Formation (TS1) | Acetaldehyde + Methylamine | M062X/6-311+G(d,p) | DCE | 25.5 | acs.org |

| Imine Formation (TS2) | Protonated Hemiaminal | M062X/6-311+G(d,p) | DCE | 28.1 | acs.org |

| Imine Reduction | Z-methylethylideneimine | M062X/6-311+G(d,p) | DCE | 16.9 | acs.org |

| Aldehyde Reduction | Acetaldehyde | M062X/6-311+G(d,p) | DCE | 28.7 | acs.org |

Analysis of Electronic Properties (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic behavior and reactivity of molecules. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of a compound. cumbria.ac.ukshd-pub.org.rs

For imine analogues, DFT calculations are used to determine the energies and spatial distributions of these frontier molecular orbitals. mdpi.comwuxiapptec.comresearchgate.net In many imine systems, the HOMO is localized on the nitrogen atom, while the LUMO is centered on the C=N double bond. rsc.org The HOMO-LUMO gap can be influenced by substituents on the imine structure. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller energy gap and increased reactivity. cumbria.ac.ukshd-pub.org.rs

For example, in the aza-Friedel−Crafts reaction of phenols with imines, DFT calculations showed a cooperative activation of the HOMO of the phenol (B47542) and the LUMO of the sulfonylaldimine, which was key to controlling the regioselectivity of the reaction. chiba-u.jp

Table 2: Representative HOMO-LUMO Energy Gaps for Substituted Imine Analogues This table illustrates the effect of substituents on the electronic properties of imines, based on data from analogous systems.

| Imine Analogue | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 3-phenylbenzo[d]thiazole-2(3H)-imine | -H | -6.5 | -1.2 | 5.3 | shd-pub.org.rs |

| 3-(p-tolyl)benzo[d]thiazole-2(3H)-imine | -CH3 | -6.3 | -1.1 | 5.2 | shd-pub.org.rs |

| 3-(4-hydroxyphenyl)benzo[d]thiazole-2(3H)-imine | -OH | -6.1 | -1.1 | 5.0 | shd-pub.org.rs |

| 3-(4-chlorophenyl)benzo[d]thiazole-2(3H)-imine | -Cl | -6.6 | -1.4 | 5.2 | shd-pub.org.rs |

| 3-(4-nitrophenyl)benzo[d]thiazole-2(3H)-imine | -NO2 | -7.1 | -2.1 | 5.0 | shd-pub.org.rs |

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, often performed in conjunction with molecular mechanics (MM) in QM/MM methods, provide a detailed understanding of enzymatic reactions and other complex systems involving imines. nih.gov These calculations can elucidate reaction mechanisms where classical methods fall short.

For instance, QM/MM simulations have been used to study the hydrolysis of imipenem (B608078) by metallo-β-lactamases, revealing the formation of an enamine product. nih.gov These studies can trace the reaction pathways, identify key intermediates, and explain the role of active site residues in catalysis. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the conformational behavior and dynamics of molecules over time. acs.orgtandfonline.comaip.org For analogues of 2-ethylbutan-1-imine, such as poly(propylene imine) (PPI) dendrimers, MD simulations have provided insights into their size, shape, and internal structure in solution. acs.orgaip.org These simulations can track the movement of atoms and predict how the molecule will behave in different environments, such as at varying pH levels. acs.org

In materials science, MD simulations have been employed to investigate the self-healing properties of epoxy-polyimine networks. tandfonline.com These simulations show how the dynamic nature of the imine bond allows for bond exchange reactions, leading to stress relaxation and material healing. tandfonline.com

Solvation Models in Theoretical Studies

The solvent can have a significant impact on the properties and reactivity of a solute. numberanalytics.comwikipedia.orgtum.de Theoretical studies often employ solvation models to account for these effects. numberanalytics.comwikipedia.orgtum.de Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium, which is a computationally efficient way to capture bulk solvent effects. numberanalytics.comacs.org

In the study of imine derivatives, the PCM model has been used to investigate the effects of different solvents on the stability and electronic properties of the molecules. cumbria.ac.ukshd-pub.org.rs These calculations have shown that the dipole moment and HOMO-LUMO energy gap of imine analogues can vary significantly with the polarity of the solvent. cumbria.ac.ukshd-pub.org.rs

Computational Support for Mechanistic Proposals and Experimental Data Validation

Computational studies are invaluable for validating mechanistic proposals derived from experimental data. researchgate.netosti.govmdpi.com By calculating the energies of proposed intermediates and transition states, researchers can determine the most likely reaction pathway. beilstein-journals.org

For example, in the synthesis of imine-based porous organic cages, DFT calculations have supported the proposed reaction mechanisms by providing a clear picture of the reaction kinetics. osti.gov Similarly, computational studies have been used to rationalize the stereochemical outcome of the Staudinger reaction by comparing the activation energies of different pathways. nih.gov Detailed experimental and computational investigations of the kinetic resolution of disubstituted piperidines have provided strong support for a concerted 7-membered transition state model for the acyl transfer reaction. ethz.ch

Prediction of Reactivity and Selectivity Profiles

Computational and theoretical chemistry have emerged as indispensable tools for predicting the reactivity and selectivity of imines, including analogues of 2-ethylbutan-1-imine. These methods provide deep insights into reaction mechanisms, transition states, and the factors governing product distributions, thereby guiding experimental design and catalyst development. Density Functional Theory (DFT) is a particularly prominent method for these investigations, offering a balance between computational cost and accuracy.

Theoretical studies have been instrumental in elucidating the stereoselectivity of imine-related reactions. For instance, in the formation of aryl imines, computational analysis at the CCSD(T)//B3LYP level has shown that the formation of the trans isomer is both kinetically and thermodynamically more favorable than the cis isomer under acidic conditions with the assistance of water molecules. nih.gov The presence of explicit water molecules is predicted to significantly accelerate reactions by lowering the ring tension of transition states, while acid catalysis provides a strong driving force for the forward reaction. nih.gov In the absence of an acid catalyst, even with water present, the Gibbs free energy barriers are considerably high, making the reaction difficult at room temperature. nih.gov

The prediction of reactivity extends to reduction reactions. DFT studies on the selective reductive amination of aldehydes and ketones using sodium triacetoxyborohydride (B8407120) have demonstrated that hydride transfer to imine derivatives is both thermodynamically and kinetically favored over the reduction of their parent carbonyl compounds. acs.org This selectivity is attributed to significantly lower activation free energies for the imine reduction. acs.org For example, the activation free energy for the reduction of aldimines can be substantially lower than that for the corresponding aldehyde. acs.org

Table 1: Calculated Free Energy Data for the Reduction of Acetaldehyde and Z-methylethylideneimine acs.org

| Reactant | Activation Free Energy (kcal/mol) | Free Energy of Reaction (kcal/mol) |

| Acetaldehyde | 15.7 | -37.5 |

| Z-methylethylideneimine | 6.5 | -30.8 |

Data calculated in THF solvent.

Furthermore, computational models are employed to understand and engineer the selectivity of enzymes that act on imines, such as imine reductases (IREDs). researchgate.netrsc.org By investigating the enzyme's active site and the interactions with the imine substrate, researchers can propose mutations to alter and even reverse the stereoselectivity of the reduction. researchgate.net For example, computational design has been used to invert the stereoselectivity of an IRED, achieving a complete switch from one enantiomer to the other for 2-aryl-substituted pyrrolines. researchgate.net

In the context of cycloaddition reactions involving aliphatic imines, DFT calculations have been able to rationalize experimentally observed product distributions. nih.govchemrxiv.orgethz.ch For reactions of imines with isocyanates, which can potentially lead to [2+2] or [4+2] cycloaddition products, theoretical calculations help to determine the favorability of the competing reaction pathways. nih.govchemrxiv.orgethz.ch These studies often involve locating the transition states for each pathway and comparing their relative energies to predict which product will be preferentially formed. chemrxiv.org

The influence of substituents on reactivity can also be quantitatively assessed. Structure-reactivity relationship studies, combining experimental kinetics with DFT calculations, have been performed on libraries of imine-type compounds. acs.org These studies can correlate molecular descriptors, such as calculated thermodynamic parameters, with experimentally observed reaction rates, providing predictive models for new imine systems. acs.org

Table 2: Predicted Thermodynamic Data for the Reaction of Various Amines with Acetaldehyde acs.org

| Amine | ΔG°r (kcal/mol) |

| Primary aliphatic amine | -3.9 |

| Hydrazide | -10.5 |

| Hydroxylamine (B1172632) | -15.1 |

| Hydrazine | -8.2 |

| Thiosemicarbazide | -6.8 |

Calculations performed at the B3LYP/6-31G+(d,p) level of theory.

Applications of Imine Chemistry in Advanced Materials and Catalysis

Imine-Based Polymerization Initiators and Polymer Synthesis

Imine chemistry has found applications in the field of polymer science, particularly in the design of novel initiators for various polymerization techniques.

The cationic ring-opening polymerization (CROP) of 2-oxazolines is a well-established method for producing poly(2-oxazoline)s, a class of polymers with significant potential in biomedical applications. rsc.orgresearchgate.netbeilstein-journals.org The initiation of this polymerization can be achieved with various electrophiles. beilstein-journals.org While not a direct application of a simple imine as an initiator, related nitrogen-containing structures are central to the monomer and the propagating species. For instance, protected oxazolidine (B1195125) imines have been synthesized and copolymerized with 2-ethyl-2-oxazoline (B78409) via CROP to create novel gradient copolymers of poly(2-oxazoline) and poly(urea). rsc.orgresearchgate.net The polymerization kinetics can be significantly accelerated using microwave-assisted techniques. nih.gov Furthermore, self-assembled monolayers on surfaces can be designed to initiate the living CROP of 2-oxazolines, leading to the formation of polymer brushes. tu-dresden.de

Nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique that utilizes a nitroxide radical to control the growth of polymer chains. sigmaaldrich.com While imines themselves are not the primary initiators in standard NMP, the broader chemistry of nitrogen-containing compounds is central. For example, initiators for NMP often involve hydroxylamine (B1172632) derivatives. sigmaaldrich.com The versatility of imine chemistry could be harnessed to synthesize complex initiator structures for NMP.

Azo compounds (R-N=N-R') are common thermal initiators for free-radical polymerization. The synthesis of specialized azo initiators can involve multiple steps where imine formation could be a key reaction for introducing specific functionalities. More directly, o-imino-isourea-based compounds have been developed as radical initiators that can be activated by either heat or light, offering dual-curing capabilities for polymer synthesis. rsc.org Additionally, iminoxytriazines have been patented as radical generators for use as polymerization initiators. google.com

Organometallic Complexes Featuring Imine Ligands

Imine-containing molecules, often referred to as Schiff bases, are excellent ligands for a wide range of metal ions. alfachemic.commdpi.com The nitrogen atom of the imine can coordinate to the metal center, and the electronic and steric properties of the imine ligand can be readily tuned by changing the aldehyde and amine precursors. alfachemic.com This tunability allows for the synthesis of organometallic complexes with tailored catalytic activities. alfachemic.com

Ruthenium complexes bearing imine ligands have emerged as versatile catalysts in homogeneous catalysis. nih.govacs.org These complexes have shown high efficiency in a variety of transformations, including the N-alkylation of amines, α-alkylation of ketones, and β-alkylation of secondary alcohols. nih.govacs.org Ruthenium-arene complexes with water-soluble imine-related phosphine (B1218219) ligands have been used for transfer hydrogenation reactions in aqueous media. mdpi.com The mechanism of some ruthenium-catalyzed hydroamination reactions is proposed to proceed through the formation and subsequent reduction of an imine intermediate. nih.gov

Copper complexes with imine ligands are also of significant interest. The kinetics of ligand substitution at tetrahedral copper(I) centers with diimine ligands have been studied, revealing that these reactions can be catalyzed by Lewis bases. Copper(II) complexes with anilido-imine ligands have been synthesized and used as effective catalysts for Chan-Lam coupling reactions to form C-N bonds. mdpi.com The substitution of ligands in copper(II) aqua complexes with ammonia (B1221849) is a classic example of ligand exchange, though complete substitution can be sterically hindered. stackexchange.comyoutube.com More recently, N-heterocyclic imine ligands have been used to synthesize novel copper coordination compounds. acs.org

Dynamic Covalent Chemistry and Self-Assembled Systems

Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible chemical reactions to generate complex, thermodynamically stable molecular architectures from simpler building blocks. nih.gov The reversible nature of these reactions allows for "error correction" during the assembly process, leading to the formation of well-defined structures. nih.gov The formation of the imine bond through the condensation of an amine and an aldehyde or ketone is a cornerstone of DCC due to its reversibility under specific conditions. nih.govacs.org

This chemistry enables the creation of self-assembled systems like macrocycles and complex cages. nih.govrsc.org The process involves the mixing of components, which initially form a variety of intermediate structures. Over time, through component selection and self-correction, these intermediates rearrange into the most stable final thermodynamic products. nih.govrsc.org

Formation of Covalent Organic Cages

Covalent Organic Cages (COCs), also known as Porous Organic Cages (POCs), are discrete, three-dimensional molecules with an internal, accessible cavity. figshare.comacs.org The synthesis of these cages often relies on the principles of dynamic covalent chemistry, with imine bond formation being one of the most widely used methods. acs.orgnih.gov The process typically involves the reaction of multitopic amine and aldehyde precursors. rsc.org For instance, a triamine can react with a dialdehyde (B1249045) in a specific stoichiometric ratio (e.g., [2+3] condensation) to form a stable, shape-persistent cage structure. acs.orgrsc.org

Influence of Substituents on Cage Formation and Stability

For example, studies on imines formed from substituted aromatic aldehydes have shown that electron-donating groups can increase the stability of the corresponding protonated imine (iminium ion). nih.gov In the context of covalent organic cages, substituents on the aldehyde or amine building blocks dictate the geometry, size, and functionality of the resulting cage. These modifications can tune the cage's properties for specific applications, such as gas storage or catalysis, by altering the internal cavity environment and the cage's solubility. nih.govresearchgate.net The introduction of different functional groups can also impact the kinetics of cage formation and the stability of the final assembled structure. nih.gov

Role in Fuel Upgrading and Industrial Processes

Imines are crucial intermediates in a wide array of industrial chemical syntheses, including the production of pharmaceuticals, nitrogen heterocycles, and fine chemicals. byjus.comresearchgate.netnih.gov Their precursor molecules, amines, play a significant role in industrial gas treatment, a process vital for fuel upgrading.

In petroleum refineries and natural gas processing plants, a procedure known as "gas sweetening" or amine treating is employed to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from hydrocarbon streams. krohne.com This process uses aqueous solutions of amines to absorb these impurities, "sweetening" the fuel by reducing its sulfur content and corrosivity. krohne.com While imines are not the primary actors in the absorption step, the chemistry of amines is central to the process.

Furthermore, certain aromatic imine compounds have been developed specifically as hydrogen sulfide scavengers for use in petroleum products. google.com These compounds react with H₂S to form odorless products, effectively neutralizing the toxic and noxious gas. google.com The reactivity of the imine group makes it a key component in these specialized industrial applications. Imines also serve as versatile precursors for the synthesis of more complex amines through reduction reactions, which are fundamental transformations in the chemical industry. byjus.com

Corrosion Inhibition Applications of Schiff Bases (Imines)

The protection of metals from corrosion is a significant challenge in numerous industries, including petrochemicals and manufacturing. bohrium.comindexcopernicus.com Acidic solutions used for cleaning, descaling, and oil-well stimulation can cause severe metal deterioration. uitm.edu.mytandfonline.com Schiff bases (imines) have emerged as highly effective and promising corrosion inhibitors, particularly for mild steel in acidic environments. bohrium.comtandfonline.commanipal.edu

The effectiveness of Schiff bases as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. uitm.edu.mysaudijournals.com This adsorption can occur through two main mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and protonated imine molecules. In acidic solutions, the metal surface can become charged, and the nitrogen atom of the imine group can be protonated, leading to an electrostatic attraction. uitm.edu.mytandfonline.com

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal. Schiff bases often contain heteroatoms (like nitrogen, oxygen, or sulfur) with lone pairs of electrons and aromatic rings with π-electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond. bohrium.comnih.gov

The presence of the imine group (C=N), along with other functional groups and heteroatoms in the molecule, enhances the inhibitor's adsorption and surface coverage, leading to high inhibition efficiency. bohrium.comrsc.org Studies have consistently shown that as the concentration of the Schiff base inhibitor increases, the corrosion rate decreases and the inhibition efficiency increases. uitm.edu.myekb.eg Most Schiff bases act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comresearchgate.net

The table below presents data from various studies on the corrosion inhibition efficiency of different Schiff bases on steel in acidic media, illustrating their general effectiveness.

| Inhibitor (Schiff Base) | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| N,N′-bis(salicylidene)butylene-1,4-diamine | Carbon Steel | 0.5 M HCl | 84.0% | ekb.eg |

| Thiophene-2-carbaldehydethiocarbamoyl hydrazide | Mild Steel | 1 M HCl | 97.2% | chesci.com |

| 6-(4-bromophenylimino)guaiacol | Mild Steel | 1 M HCl | 95.1% | researchgate.net |

| N-(2,4-dihydroxytolueneylidene)-4-methylpyridin-2-amine | Low-carbon Steel | 1 M HCl | 93.7% | researchgate.net |

| N-(4-N,N-dimethylaminobenzal)-p-anisidine | Mild Steel | 3.0 N HCl | 95.6% | researchgate.net |

Q & A

Q. What criteria should guide the selection of primary vs. secondary data sources for studies on 2-Ethylbutan-1-imine?

- Methodological Answer :

- Prioritize peer-reviewed journals with high impact factors and datasets from repositories like Zenodo.

- Cross-validate primary data (e.g., crystallographic data from CCDC) with computational models.

- Exclude non-peer-reviewed sources (e.g., patents, commercial websites) unless for contextual analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.